molecular formula C14H21NO2 B038906 4-(3,4-Dimethoxy-benzyl)-piperidine CAS No. 121278-66-8

4-(3,4-Dimethoxy-benzyl)-piperidine

Cat. No. B038906
M. Wt: 235.32 g/mol
InChI Key: CYUJXLCFTXECTM-UHFFFAOYSA-N
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Patent
US04977166

Procedure details

4-(3,4-Dimethoxyphenylmethyl)piperidine is prepared by hydrogenation at 20° C., under two atmospheres, in the presence of palladium hydroxide (0.042 g), of 4-(3,4-dimethoxybenzylidene)-1-phenylmethylpiperidine (0.42 g) in methanol (100 cc), to which a 5N solution of hydrochloric acid in isopropanol (0.26 cc) has been added. After filtration and evaporation of the solvent under reduced pressure, 4-(3,4-dimethoxyphenylmethyl)-piperidine (0.3 g) is isolated in the form of a white solid whose melting point is 76° C.
Name
4-(3,4-dimethoxybenzylidene)-1-phenylmethylpiperidine
Quantity
0.42 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.26 mL
Type
solvent
Reaction Step One
Quantity
0.042 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[O:23][CH3:24])[CH:6]=[C:7]1[CH2:12][CH2:11][N:10](CC2C=CC=CC=2)[CH2:9][CH2:8]1.Cl>CO.C(O)(C)C.[OH-].[Pd+2].[OH-]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][CH:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:20]=[CH:21][C:22]=1[O:23][CH3:24] |f:4.5.6|

Inputs

Step One
Name
4-(3,4-dimethoxybenzylidene)-1-phenylmethylpiperidine
Quantity
0.42 g
Type
reactant
Smiles
COC=1C=C(C=C2CCN(CC2)CC2=CC=CC=C2)C=CC1OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0.26 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
0.042 g
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.